molecular formula C7H11NO4 B2599829 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid CAS No. 1784436-41-4

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid

Cat. No.: B2599829
CAS No.: 1784436-41-4
M. Wt: 173.168
InChI Key: JXFGUSTYEPVTBZ-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is an organic compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid typically involves the reaction of 5,5-dimethyl-3-oxo-1,2-oxazolidine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, hydroxyl derivatives, and other functionalized compounds .

Scientific Research Applications

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFGUSTYEPVTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(O1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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